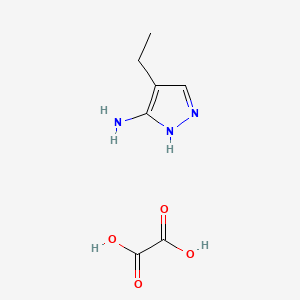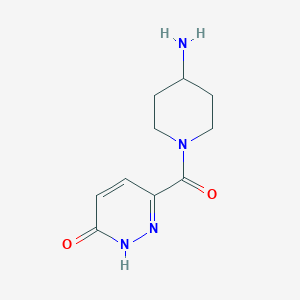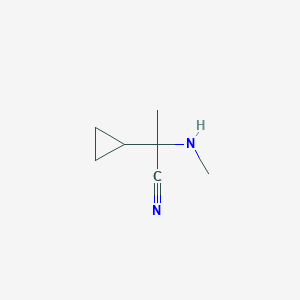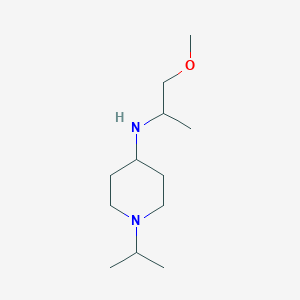
6-chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine
Vue d'ensemble
Description
6-Chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine, abbreviated as 6-Cl-MCPA, is a pyridazinone-based amine that has been used in various scientific research applications. It has been studied for its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. It has also been used in the synthesis of several other compounds, including the anti-inflammatory drug etodolac.
Applications De Recherche Scientifique
6-Cl-MCPA has been studied for its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. It has been used as a lead compound in the synthesis of several anti-inflammatory drugs, including etodolac. In addition, it has been studied for its potential use in the synthesis of anticonvulsants, antihistamines, and other pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 6-Cl-MCPA is not yet fully understood. However, studies have shown that it has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to inhibit the production of nitric oxide and other inflammatory mediators.
Effets Biochimiques Et Physiologiques
6-Cl-MCPA has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and other cardiovascular functions. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Cl-MCPA in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient and cost-effective reagent for laboratory experiments. Additionally, it has been shown to have a wide range of pharmacological properties, which makes it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to its use. For example, it has been shown to have a relatively short half-life, which may limit its usefulness in long-term experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its utility in certain experiments.
Orientations Futures
There are several potential future directions for 6-Cl-MCPA. One potential direction is to further explore its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient and effective methods for synthesizing it. Additionally, further research could be done to explore its potential use in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, research could be done to explore its potential use in the development of new drugs and other compounds.
Propriétés
IUPAC Name |
6-chloro-N-(4-methylcyclohexyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-2-4-9(5-3-8)13-11-7-6-10(12)14-15-11/h6-9H,2-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSXBNQHMBQJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)
![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)






![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)